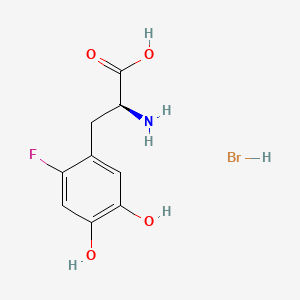

6-氟 L-多巴氢溴酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Fluoro L-DOPA Hydrobromide Salt is a fluorinated analog of L-DOPA . It has a molecular formula of C9H11BrFNO4 and a molecular weight of 296.09 . It appears as a dark grey solid .

Synthesis Analysis

The synthesis of 6-Fluoro L-DOPA Hydrobromide Salt has been reported in several studies . One method involves a one-pot two-step synthesis involving Cu-mediated radiofluorination of a pinacol boronate ester precursor . Another method is based on labelling by non-regioselective electrophilic fluorination, regioselective fluorodemetalation, or nucleophilic substitution .

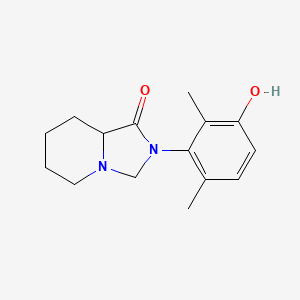

Molecular Structure Analysis

The molecular structure of 6-Fluoro L-DOPA Hydrobromide Salt can be represented by the InChI string: InChI=1S/C9H10FNO4.BrH/c10-5-3-8 (13)7 (12)2-4 (5)1-6 (11)9 (14)15;/h2-3,6,12-13H,1,11H2, (H,14,15);1H/t6-;/m0./s1 . The compound has a topological polar surface area of 104 Ų and a complexity of 238 .

Physical And Chemical Properties Analysis

6-Fluoro L-DOPA Hydrobromide Salt has a molecular weight of 296.09 g/mol . It has 5 hydrogen bond donors and 6 hydrogen bond acceptors . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are both 294.98555 g/mol .

科学研究应用

Neuro-Oncology

6-Fluoro L-DOPA Hydrobromide Salt is used as a radiotracer in the diagnosis of a range of diseases, including neuro-oncology . It helps in the imaging of tumors in the nervous system, providing valuable information for diagnosis and treatment planning .

Endocrinology

This compound has found applications in the field of endocrinology . It aids in the diagnosis of various endocrine disorders, contributing to a better understanding of these conditions and their management .

Parkinson’s Disease

6-Fluoro L-DOPA Hydrobromide Salt is widely used in the imaging of dopaminergic pathways in the human brain, which is crucial for diagnosing Parkinson’s disease . It allows for the visualization of the presynaptic dopaminergic synthesis, providing insights into the progression of this neurodegenerative disorder .

Congenital Hyperinsulinism

The compound has been used in the diagnosis of congenital hyperinsulinism in infants . It helps to localize the exact lesion on the pancreas in a non-invasive manner, proving to be a clinically valuable reagent .

Schizophrenia

6-Fluoro L-DOPA Hydrobromide Salt has been used in the diagnosis of central nervous system disorders such as schizophrenia . It provides insights into the functional integrity of the presynaptic dopaminergic system, aiding in the diagnosis and treatment of this psychiatric disorder .

Neuroendocrine Tumors

More recently, it has shown good results in the diagnosis of other malignancies such as neuroendocrine tumors . It aids in the detection and localization of these tumors, contributing to effective treatment planning .

Pheochromocytoma

This compound has also been used in the diagnosis of pheochromocytoma, a rare type of tumor that develops in the adrenal glands . It helps in the detection and localization of these tumors, aiding in their effective management .

Pancreatic Adenocarcinoma

6-Fluoro L-DOPA Hydrobromide Salt has demonstrated good results in the diagnosis of pancreatic adenocarcinoma . It aids in the detection and localization of these tumors, contributing to effective treatment planning .

安全和危害

作用机制

Target of Action

The primary target of 6-Fluoro L-DOPA Hydrobromide Salt is the presynaptic dopaminergic system in the human brain . This compound has a high affinity for blood-brain barrier amino acid transporters , particularly in its L-form .

Mode of Action

6-Fluoro L-DOPA Hydrobromide Salt interacts with its targets by being decarboxylated by aromatic amino acid decarboxylase (AADC) in the striatum to fluorodopamine F 18 . This interaction reflects the functional integrity of the presynaptic dopaminergic synthesis .

Biochemical Pathways

The biochemical pathway affected by 6-Fluoro L-DOPA Hydrobromide Salt involves the conversion of 6-[18F]FDOPA 1 in [18F]fluorodopamine . This conversion allows us to visualize the functional integrity of the presynaptic dopaminergic synthesis .

Pharmacokinetics

The pharmacokinetics of 6-Fluoro L-DOPA Hydrobromide Salt involve several steps. After being decarboxylated by AADC, fluorodopamine F 18 is further metabolized by monoamine oxidase (MAO) to yield [18F] 6-fluoro-3,4-dihydroxyphenylacetic acid, then subsequently by COMT to yield [18F]6-fluorohomovanillic acid .

Result of Action

The result of the action of 6-Fluoro L-DOPA Hydrobromide Salt is the visualization of the functional integrity of the presynaptic dopaminergic synthesis . This allows for the diagnosis of several central nervous system disorders such as schizophrenia and Parkinson’s disease .

属性

IUPAC Name |

(2S)-2-amino-3-(2-fluoro-4,5-dihydroxyphenyl)propanoic acid;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO4.BrH/c10-5-3-8(13)7(12)2-4(5)1-6(11)9(14)15;/h2-3,6,12-13H,1,11H2,(H,14,15);1H/t6-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSELPBCSJSDDFZ-RGMNGODLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1O)O)F)CC(C(=O)O)N.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=CC(=C1O)O)F)C[C@@H](C(=O)O)N.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrFNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747803 |

Source

|

| Record name | 2-Fluoro-5-hydroxy-L-tyrosine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro L-DOPA Hydrobromide Salt | |

CAS RN |

154051-94-2 |

Source

|

| Record name | 2-Fluoro-5-hydroxy-L-tyrosine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Cyclobutanecarboxylic acid, 2,3-bis(hydroxymethyl)-, [1R-(1alpha,2beta,3alpha)]- (9CI)](/img/no-structure.png)

![2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethanol-d4](/img/structure/B587874.png)